Cytarabine

描述

属性

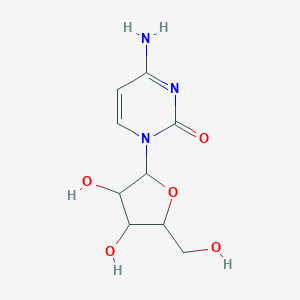

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Record name | CYTARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69-74-9 (hydrochloride) | |

| Record name | Cytarabine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022877 | |

| Record name | Cytarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cytarabine appears as colorless crystals. Used as an antiviral agent., Solid | |

| Record name | CYTARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL, Soluble in water, 4.38e+01 g/L | |

| Record name | SID47193873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cytarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Prisms from 50% ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER | |

CAS No. |

147-94-4 | |

| Record name | CYTARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytarabine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytarabine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04079A1RDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYTARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cytarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

414 to 415 °F (NTP, 1992), 186-188, 212-213 °C, 212 - 213 °C | |

| Record name | CYTARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cytarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Cytarabine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Cytarabine, a critical antimetabolite agent used in chemotherapy. The document details its structural identifiers, physicochemical properties, mechanism of action, and the experimental protocols used for its structural elucidation.

Introduction to this compound

This compound, also known as cytosine arabinoside (ara-C), is a synthetic pyrimidine nucleoside analog of deoxycytidine.[1][2] It is a cornerstone medication in the treatment of various hematological malignancies, including acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and lymphomas.[3] Structurally, this compound's key feature is the replacement of the natural deoxyribose sugar with an arabinose sugar moiety.[1][4] This seemingly subtle alteration, where the 2'-hydroxyl group is in a trans configuration relative to the 3'-hydroxyl group (unlike the cis configuration in the natural cytidine), is fundamental to its cytotoxic activity.[4] This guide will delve into the specific molecular characteristics that underpin its therapeutic function.

Molecular Structure and Identification

The definitive structure of this compound is characterized by a cytosine base attached to an arabinofuranose sugar via a β-N1-glycosidic bond.[2] This arrangement distinguishes it from its endogenous counterparts, cytidine and deoxycytidine.

Chemical Identifiers

The molecule is unambiguously identified by several standardized nomenclature systems, which are crucial for database searches and regulatory documentation.

| Identifier Type | Value |

| IUPAC Name | 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

| CAS Number | 147-94-4[2] |

| Chemical Formula | C₉H₁₃N₃O₅[2] |

| SMILES | C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--CO)O)O[2] |

| InChI Key | UHDGCWIWMRVCDJ-CCXZUQQUSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. The compound typically appears as a white to off-white, crystalline powder or colorless crystals.[2] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molar Mass | 243.22 g/mol | [2] |

| Melting Point | 212-213 °C (414-415 °F) | [2] |

| Bioavailability (Oral) | < 20% | [3] |

| Protein Binding | ~13% | [1] |

| Elimination Half-life | Biphasic: 10 min (initial phase), 1–3 hr (terminal phase) | [1] |

| Solubility | Freely soluble in water | [2] |

Mechanism of Action: A Structural Perspective

This compound's efficacy is rooted in its structural mimicry of deoxycytidine, allowing it to act as an antimetabolite.[4] It is a prodrug that requires intracellular activation. The process begins with its transport into the cell, primarily by human equilibrative nucleoside transporter 1 (hENT1).[1]

Once inside the cell, this compound undergoes a three-step phosphorylation cascade to become its active form, this compound triphosphate (ara-CTP).[4][5] This active metabolite then exerts its cytotoxic effects through two primary mechanisms:

-

Inhibition of DNA Polymerase : Ara-CTP competitively inhibits DNA polymerase, a critical enzyme for DNA replication and repair. This action effectively halts DNA synthesis, particularly during the S-phase of the cell cycle.[3][6]

-

Incorporation into DNA : Ara-CTP is incorporated into the growing DNA strand. The arabinose sugar's unique stereochemistry, specifically the 2'-hydroxyl group, creates steric hindrance that prevents the formation of the next phosphodiester bond, leading to premature chain termination.[3][4]

The inactivation of this compound occurs via deamination by cytidine deaminase into the non-toxic metabolite, uracil arabinoside.[1] The balance between the activating kinase (deoxycytidine kinase) and inactivating deaminase is a key determinant of the drug's efficacy.

Below is a diagram illustrating the metabolic activation and signaling pathway of this compound.

Experimental Protocols for Structural Analysis

The precise three-dimensional structure of this compound has been determined using standard crystallographic and spectroscopic techniques. The following sections outline the generalized protocols for these key experiments.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state.[7]

Objective: To determine the precise bond lengths, bond angles, and absolute configuration of this compound.

Methodology:

-

Crystallization: High-purity this compound powder is dissolved in a suitable solvent system (e.g., 50% ethanol) to achieve supersaturation. Crystals are grown through slow evaporation, vapor diffusion, or cooling methods until a single crystal of adequate size (typically >0.1 mm) and quality is obtained.

-

Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed within an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations.[8] It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[8][9]

-

Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model of this compound is built into the electron density map. The model is then refined computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the calculated data from the model.[8][10]

-

Data Validation and Deposition: The final structural model is validated for geometric and crystallographic quality. The coordinates and experimental data are then typically deposited in a public repository like the Cambridge Structural Database (CSD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule in solution, confirming its structure and connectivity.[11]

Objective: To confirm the chemical structure, connectivity, and stereochemistry of this compound in solution and to assess its purity and stability.[11][12]

Methodology:

-

Sample Preparation: A small quantity (typically 1-5 mg) of this compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of approximately 1-10 mM. The solution is transferred to a standard NMR tube. A reference standard, such as tetramethylsilane (TMS) or a derivative, may be added for chemical shift calibration.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of NMR experiments are performed:

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, signal integrations (proton ratios), and coupling constants (J-coupling), which reveal adjacent protons.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) is used to correlate directly bonded proton and carbon atoms, confirming the C-H framework of the molecule.

-

-

Spectral Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, integration values, and coupling patterns in the ¹H and ¹³C spectra are analyzed and assigned to specific atoms within the this compound molecule. The 2D NMR data are used to piece together the molecular fragments and confirm the overall structure, including the stereochemical relationships in the arabinose ring.

Conclusion

The molecular structure of this compound is precisely defined, with its unique arabinose sugar moiety being the cornerstone of its potent antineoplastic activity. This structural feature allows its active triphosphate form to disrupt DNA synthesis by inhibiting DNA polymerase and inducing chain termination. The detailed characterization of its structure through techniques like X-ray crystallography and NMR spectroscopy has been fundamental to understanding its mechanism of action and has solidified its role as a vital chemotherapeutic agent. This in-depth knowledge continues to inform the development of new nucleoside analogs and combination therapies in oncology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H13N3O5 | CID 6253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Exploring the Antitumor Mechanism of High-Dose this compound through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. rigaku.com [rigaku.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. An 1H NMR study of the this compound degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physical and chemical stability of this compound in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental Odyssey of Cytosine Arabinoside: A Technical Guide

Foreword: This document provides a comprehensive technical overview of the discovery, history, and foundational experimental work that established Cytosine Arabinoside (Ara-C), also known as cytarabine, as a cornerstone of chemotherapy for hematological malignancies. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's journey from a marine natural product to a life-saving therapeutic agent.

Discovery and Initial Synthesis

The story of Cytosine Arabinoside begins not in a laboratory, but in the marine environment. In the early 1950s, researchers discovered nucleosides containing an arabinose sugar moiety in the Caribbean sponge, Tectitethya crypta (formerly Cryptotethya crypta).[1] This discovery of arabinose-containing nucleotides, which could act as chain terminators in DNA synthesis, spurred interest in their potential as anticancer agents.[2]

This natural discovery paved the way for the first chemical synthesis of Cytosine Arabinoside in 1959 by Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley. This seminal achievement marked the beginning of a new class of cancer drugs that targeted the sugar component of nucleosides, rather than the base.[3] Following rigorous preclinical and clinical evaluation, this compound was approved by the United States Food and Drug Administration (FDA) in June 1969 and was initially marketed by Upjohn under the brand name Cytosar-U.[3]

Experimental Protocol: First Chemical Synthesis (Conceptual Reconstruction)

Objective: To synthesize 1-β-D-arabinofuranosylcytosine (Cytosine Arabinoside) from cytidine.

Materials:

-

Cytidine

-

Diphenyl carbonate

-

Dimethylformamide (DMF)

-

Ammonium hydroxide (NH₄OH)

-

Dowex 1 (OH⁻ form) resin

-

Ethanol

Methodology:

-

Cyclocytidine Formation:

-

A mixture of cytidine and diphenyl carbonate in dimethylformamide (DMF) is heated.

-

This reaction facilitates the formation of an O²-2'-cyclonucleoside, 2,2'-anhydro-1-β-D-arabinofuranosylcytosine (cyclocytidine), through an intramolecular condensation.

-

-

Hydrolysis to Cytosine Arabinoside:

-

The resulting cyclocytidine is hydrolyzed under alkaline conditions.

-

A solution of cyclocytidine hydrochloride in aqueous ammonium hydroxide is stirred at an elevated temperature (e.g., 58°C) until the hydrolysis is complete, which can be monitored by thin-layer chromatography.

-

-

Purification:

-

The reaction mixture is passed through an anion-exchange resin, such as Dowex 1 (OH⁻ form), to remove unwanted ions.

-

The eluate is concentrated, and the crude product is recrystallized from a suitable solvent like ethanol to yield pure cytosine arabinoside.

-

Mechanism of Action

Cytosine arabinoside is a pyrimidine nucleoside analog that exerts its cytotoxic effects by interfering with DNA synthesis.[1][3] Its mechanism of action is multifaceted and relies on its intracellular activation to its triphosphate form, ara-CTP.[4]

Intracellular Activation and DNA Incorporation

The metabolic activation of Ara-C is a critical determinant of its antitumor activity.

-

Cellular Uptake: Ara-C enters the cell primarily through the human equilibrative nucleoside transporter 1 (hENT1).[3]

-

Phosphorylation: Once inside the cell, Ara-C is sequentially phosphorylated by a series of kinases:

-

Deoxycytidine kinase (dCK) converts Ara-C to Ara-CMP (cytosine arabinoside monophosphate). This is the rate-limiting step in the activation pathway.

-

Deoxycytidylate kinase (dCMPK) further phosphorylates Ara-CMP to Ara-CDP (cytosine arabinoside diphosphate).

-

Nucleoside diphosphate kinases (NDPKs) complete the activation by converting Ara-CDP to the active metabolite, Ara-CTP (cytosine arabinoside triphosphate).[4]

-

-

Inhibition of DNA Polymerase: Ara-CTP is a competitive inhibitor of DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[5]

-

DNA Incorporation and Chain Termination: Ara-CTP is incorporated into the growing DNA strand. The arabinose sugar moiety, with its 2'-hydroxyl group in the "up" position, sterically hinders the rotation of the phosphodiester bond, preventing the DNA polymerase from adding the next nucleotide and thus terminating DNA chain elongation.[5]

Signaling Pathway of Ara-C Activation and Action

Caption: Intracellular activation and mechanism of action of Cytosine Arabinoside.

Preclinical Studies

Early preclinical studies were crucial in establishing the anti-leukemic activity of Cytosine Arabinoside and understanding its dose-response relationship. These studies were primarily conducted in murine leukemia models and in vitro cell cultures.

In Vivo Murine Leukemia Models

The L1210 and P388 murine leukemia models were instrumental in the preclinical evaluation of Ara-C. These models allowed for the assessment of the drug's efficacy in a living organism, providing data on survival, dose scheduling, and toxicity.[6][7][8]

Objective: To evaluate the anti-leukemic activity of Cytosine Arabinoside in a mouse model of leukemia (e.g., L1210).

Materials:

-

Leukemia cell line (e.g., L1210)

-

Syngeneic mice (e.g., DBA/2 or BDF1)

-

Cytosine Arabinoside

-

Sterile phosphate-buffered saline (PBS) or other suitable vehicle

-

Syringes and needles for injection

Methodology:

-

Leukemia Cell Inoculation:

-

A known number of leukemia cells (e.g., 1 x 10⁵ L1210 cells) are injected intraperitoneally (i.p.) or intravenously (i.v.) into a cohort of mice.

-

-

Treatment Regimen:

-

Treatment with Cytosine Arabinoside or vehicle control begins 24 hours after tumor cell inoculation.

-

Ara-C is administered at various doses and schedules (e.g., daily for a set number of days, or intermittent high doses).

-

-

Monitoring and Endpoints:

-

Mice are monitored daily for signs of toxicity and disease progression (e.g., weight loss, ascites formation, paralysis).

-

The primary endpoint is typically the median survival time (MST) of the treated groups compared to the control group.

-

The percent increase in lifespan (%ILS) is calculated as: [(MST of treated group - MST of control group) / MST of control group] x 100.

-

In Vitro Cytotoxicity Studies

In vitro studies using various leukemia cell lines were essential for determining the direct cytotoxic effects of Ara-C, its IC50 (half-maximal inhibitory concentration), and for elucidating its cellular and molecular mechanisms of action.

Objective: To determine the cytotoxic effect of Cytosine Arabinoside on a leukemia cell line (e.g., HL-60).

Materials:

-

Leukemia cell line (e.g., HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cytosine Arabinoside

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Leukemia cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) in complete culture medium.

-

-

Drug Treatment:

-

Cells are treated with a range of concentrations of Cytosine Arabinoside. A vehicle control (medium with the same amount of solvent used to dissolve Ara-C) is also included.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Incubation:

-

MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

The formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

-

Clinical Development and Efficacy

The clinical development of Cytosine Arabinoside revolutionized the treatment of acute myeloid leukemia (AML). Early clinical trials in the late 1960s and early 1970s established its efficacy and led to the development of combination chemotherapy regimens that remain the standard of care today.

Pivotal Clinical Trials and the "7+3" Regimen

A landmark development in the clinical use of Ara-C was the establishment of the "7+3" induction regimen for AML. This regimen consists of a continuous intravenous infusion of Cytosine Arabinoside for seven days combined with an anthracycline antibiotic (such as daunorubicin or idarubicin) for the first three days.[2] This combination therapy significantly improved complete remission rates compared to single-agent treatments.

| Clinical Trial Data Summary (Representative Early Trials in AML) | ||||

| Trial/Regimen | Patient Population | Number of Patients | Complete Remission (CR) Rate | Reference |

| Ara-C + Daunorubicin ("7+3") | Newly Diagnosed AML | Varies by study | 50-70% | [2] |

| High-Dose Ara-C (HDAC) Consolidation | AML in Remission | Varies by study | Improved disease-free survival | [9] |

| Ara-C Monotherapy (Early trials) | Refractory Leukemia | Varies by study | Lower, variable | Historical data |

Pharmacokinetics

The clinical efficacy of Cytosine Arabinoside is influenced by its pharmacokinetic properties. Ara-C has a short plasma half-life due to rapid deamination by the enzyme cytidine deaminase, primarily in the liver and plasma, into the inactive metabolite uracil arabinoside (ara-U).[10] This rapid inactivation necessitates continuous infusion or frequent administration to maintain therapeutic plasma concentrations.

| Pharmacokinetic Parameters of Cytosine Arabinoside | |

| Parameter | Value |

| Plasma Half-life | Biphasic: initial phase ~10 minutes, terminal phase 1-3 hours |

| Metabolism | Primarily by cytidine deaminase to ara-U |

| Excretion | Primarily renal, as ara-U |

| Bioavailability (Oral) | Poor (<20%) |

Mechanisms of Resistance

Despite its efficacy, resistance to Cytosine Arabinoside is a significant clinical challenge. Resistance can be intrinsic or acquired and involves multiple molecular mechanisms that limit the drug's ability to induce cell death.

Altered Drug Metabolism and Transport

-

Decreased Uptake: Reduced expression or function of the hENT1 transporter can limit the entry of Ara-C into leukemic cells.[11]

-

Reduced Activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme for Ara-C activation, is a common mechanism of resistance.[12]

-

Increased Inactivation: Overexpression of cytidine deaminase (CDA) or deoxycytidylate deaminase (dCMPD) leads to enhanced conversion of Ara-C and Ara-CMP to their inactive forms.[12]

Alterations in Drug Targets and Cellular Signaling

-

Increased dCTP Pools: Elevated intracellular levels of dCTP can outcompete Ara-CTP for incorporation into DNA, thereby reducing the drug's efficacy.[5]

-

Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and activation of pro-survival pathways, such as the PI3K/Akt and MAPK pathways, can confer resistance to Ara-C-induced apoptosis.[13]

Signaling Pathways in Ara-C Resistance

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. RNA expression of genes involved in this compound metabolism and transport predicts this compound response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemotherapy of leukemia L1210 in mice with 1-beta-d-arabinofuranosylcytosine hydrochloride. I. Influence of treatment schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separate and sequential chemotherapy of mouse leukemia L1210 with 1-beta-D-arabinofuranosylcytosine hydrochloride and 1,3-bis(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The interaction of gemcitabine and this compound on murine leukemias L1210 or P388 and on human normal and leukemic cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. In vivo mechanisms of resistance to this compound in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic factors influencing this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and this compound: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Cytarabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] As a pyrimidine nucleoside analog, its efficacy is rooted in its ability to disrupt DNA synthesis, leading to cell death in rapidly dividing cancer cells.[2][3] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

Pharmacokinetics

The clinical efficacy of this compound is heavily influenced by its pharmacokinetic profile, which is characterized by its absorption, distribution, metabolism, and excretion.

Absorption and Distribution

This compound is poorly absorbed orally, with less than 20% of the administered dose reaching systemic circulation.[4][5] Consequently, it is primarily administered via intravenous or subcutaneous injection.[2][5] Continuous intravenous infusions can produce relatively constant plasma concentrations within 8 to 24 hours.[5] Following subcutaneous or intramuscular injection, peak plasma concentrations are typically observed within 20 to 60 minutes.[5][6]

This compound distributes into the placenta and can cross the blood-brain barrier to a limited extent.[5] When administered intrathecally, it diffuses into the systemic circulation, although plasma concentrations remain low.[5]

Metabolism and Excretion

The metabolic pathway of this compound is a critical determinant of its activity. Upon entering the cell, primarily through the human equilibrative nucleoside transporter 1 (hENT1), it undergoes a series of phosphorylation steps to become its active triphosphate form, this compound triphosphate (ara-CTP).[1][7][8] This conversion is catalyzed by deoxycytidine kinase (dCK), which is the rate-limiting step, followed by other nucleotide kinases.[9][10][11]

Conversely, this compound is rapidly inactivated through deamination by cytidine deaminase (CDA) into the non-toxic metabolite uracil arabinoside (ara-U).[7][9] This process occurs predominantly in the liver, spleen, and kidneys.[9] Due to this rapid inactivation, this compound has a short plasma half-life of approximately 1 to 3 hours.[2][6] The inactive metabolite, ara-U, is then primarily excreted in the urine.[2]

Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound can vary significantly based on the dosage regimen. High-dose this compound (HiDAC) regimens are employed to overcome resistance and enhance intracellular accumulation of the active metabolite, ara-CTP.[12][13]

Table 1: Pharmacokinetic Parameters of this compound in Adults

| Parameter | Standard-Dose this compound | High-Dose this compound (1-3 g/m²) | Reference(s) |

| Half-life (t½) | Initial: 7-20 minutes; Terminal: 1-3 hours | Terminal: 7.8-12.6 minutes | [6][14] |

| Peak Plasma Concentration (Cmax) | Dose-dependent | 32-97 µM (steady state) | [14] |

| Clearance (CL) | - | 1.7-2.9 L/kg·h | [14] |

| Volume of Distribution (Vd) | - | 0.44-0.86 L/kg | [14] |

Table 2: Pharmacokinetic Parameters of Intrathecal Liposomal this compound in Pediatrics

| Age Group | Dose | Elimination Half-life (Free this compound) | Elimination Half-life (Encapsulated this compound) | Reference(s) |

| < 3 years | 25 mg | 59.3 hours | 56.7 hours | [15] |

| 3-10 years | 35 mg | 40.9 hours | 31.5 hours | [16] |

| > 10 years | 50 mg | 43.7 hours | 36.4 hours | [16] |

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated by its active metabolite, ara-CTP, which interferes with DNA synthesis and repair.

Mechanism of Action

This compound's cytotoxic effects are S-phase specific, targeting cells undergoing active DNA replication.[3][7] The primary mechanisms of action of ara-CTP include:

-

Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, an essential enzyme for DNA replication.[1][4]

-

Incorporation into DNA: Ara-CTP is incorporated into the growing DNA strand. The arabinose sugar moiety in its structure sterically hinders the rotation of the molecule, preventing the addition of subsequent nucleotides and leading to chain termination.[1][3]

-

Inhibition of DNA Repair: The incorporation of ara-CTP into DNA creates abnormal structures that can overwhelm the cell's DNA repair machinery, ultimately triggering apoptosis.[1]

Mechanisms of Resistance

Resistance to this compound is a significant clinical challenge and can arise from several mechanisms:

-

Decreased Cellular Uptake: Reduced expression or function of nucleoside transporters, particularly hENT1, can limit the entry of this compound into cancer cells.[9]

-

Impaired Activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation pathway, leads to lower intracellular levels of ara-CTP.[9][11]

-

Increased Inactivation: Elevated levels of cytidine deaminase (CDA) can lead to rapid conversion of this compound to the inactive ara-U.[8][9]

-

Altered Nucleotide Pools: High intracellular concentrations of the natural substrate for DNA polymerase, deoxycytidine triphosphate (dCTP), can competitively inhibit the incorporation of ara-CTP into DNA.[9][17]

Signaling Pathways and Experimental Workflows

This compound Metabolism and Mechanism of Action

The following diagram illustrates the key steps in the metabolic activation of this compound and its subsequent mechanism of action.

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Workflow: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method commonly used to assess cell viability and the cytotoxic effects of drugs like this compound.

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

Key Experimental Protocols

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound and its main metabolite, ara-U, in biological matrices.

Objective: To determine the concentration of this compound and ara-U in plasma or urine samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., API 4000)

-

Internal standards (e.g., Ara-C ¹³C₃, Ara-U ¹³C ¹⁵N₂)

-

Protein precipitation agent (e.g., acetonitrile)

-

Biological samples (plasma or urine)

Methodology:

-

Sample Preparation:

-

Thaw plasma or urine samples on ice.

-

To a 50 µL aliquot of the sample, add the internal standards.

-

Perform protein precipitation by adding an appropriate volume of a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.[18]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Chromatographic separation is achieved using a suitable column (e.g., high-strength silica T3).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for this compound, ara-U, and their respective internal standards.[18]

-

For example, the ions monitored could be 242 → 109 for this compound and 322 → 97 for Ara-U.[18]

-

-

Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the analytes to their internal standards against a standard curve.

-

Cytotoxicity Assessment using MTT Assay

This protocol details the steps for evaluating the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium without drug).

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[19]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.[19]

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[20]

-

Carefully remove the medium and add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

-

Shake the plate for 5 minutes to ensure complete dissolution.[19]

-

-

Data Analysis:

-

Measure the absorbance at 560-570 nm using a microplate reader.[19]

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

-

DNA Synthesis Inhibition by BrdU Incorporation Assay

This protocol describes a method to measure the inhibitory effect of this compound on DNA synthesis.

Objective: To quantify the rate of DNA synthesis in cells treated with this compound.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope or plate reader

Methodology:

-

Cell Culture and Treatment:

-

Culture cells in a 96-well plate.[21]

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

-

BrdU Labeling:

-

Cell Fixation and DNA Denaturation:

-

Immunostaining:

-

Detection and Analysis:

-

Visualize and quantify the BrdU-positive cells using fluorescence microscopy or measure the fluorescence intensity with a microplate reader.

-

The reduction in BrdU incorporation in this compound-treated cells compared to untreated controls indicates the inhibition of DNA synthesis.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. drugs.com [drugs.com]

- 6. publications.aap.org [publications.aap.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. RNA expression of genes involved in this compound metabolism and transport predicts this compound response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to this compound and Idarubicin Induction Chemotherapy [mdpi.com]

- 12. Pharmacokinetics of high-dose this compound and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of dose on the pharmacokinetic and pharmacodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and safety of intrathecal liposomal this compound in children aged <3 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and toxicity of intrathecal liposomal this compound in children and adolescents following age-adapted dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring the Antitumor Mechanism of High-Dose this compound through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eurofins.com [eurofins.com]

- 19. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - FI [thermofisher.com]

- 23. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 24. media.cellsignal.com [media.cellsignal.com]

- 25. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to Cytarabine's Effect on the S Phase of the Cell Cycle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytarabine, also known as arabinosylcytosine (Ara-C), is a cornerstone antimetabolite chemotherapy agent used primarily in the treatment of hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] Its cytotoxic efficacy is intrinsically linked to its specific activity during the S phase of the cell cycle.[2][3] This document provides a comprehensive technical overview of the molecular mechanisms by which this compound targets DNA synthesis, induces S-phase arrest, and activates critical cell cycle checkpoint signaling pathways. Detailed experimental protocols for assessing these effects and quantitative data from key studies are presented to provide a practical resource for the scientific community.

Core Mechanism of Action

This compound is a pyrimidine nucleoside analog, structurally similar to deoxycytidine.[1] Its mechanism involves a multi-step process of cellular uptake, metabolic activation, and disruption of DNA replication.

-

Cellular Uptake and Activation: this compound is transported into the cell by nucleoside transporters, primarily hENT-1.[4] Inside the cell, it is converted to its active form, this compound triphosphate (ara-CTP), through sequential phosphorylation by deoxycytidine kinase (dCK) and other kinases.[1][5] This activation is crucial for its cytotoxic effects.

-

Inhibition of DNA Synthesis: The primary mode of action of ara-CTP is the inhibition of DNA synthesis.[3][6] It achieves this through two principal mechanisms:

-

Competitive Inhibition of DNA Polymerases: Ara-CTP acts as a competitive inhibitor of DNA polymerases (alpha and epsilon), competing with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the enzyme's active site.[5][7]

-

DNA Incorporation and Chain Termination: Ara-CTP is incorporated into the elongating DNA strand.[4][5] The arabinose sugar in its structure, instead of the normal deoxyribose, has a 2'-hydroxyl group in the trans position. This creates steric hindrance that makes it difficult for DNA polymerase to add the next nucleotide, effectively terminating DNA chain elongation.[1][8] This process leads to the stalling of replication forks.

-

-

Inhibition of DNA Repair: The incorporation of this compound into DNA creates abnormal structures that can overwhelm the cell's DNA repair machinery, further contributing to DNA damage and cytotoxicity.[1][7]

Impact on Cell Cycle S Phase Progression

As a direct consequence of its role in halting DNA replication, this compound is a cell cycle phase-specific agent, exerting its maximum cytotoxic effect on cells actively synthesizing DNA in the S phase.[2][7]

S-Phase Arrest and Cell Cycle Redistribution

Treatment of rapidly dividing cells with this compound leads to an accumulation of cells in the S phase, an event commonly referred to as S-phase arrest.[9][10][11] This arrest is a cellular response to replication stress and DNA damage. The extent and duration of this arrest can be dose- and time-dependent. While many studies report a classic S-phase accumulation, some contexts, particularly at different dosages or in different cell lines, may show a G0/G1 arrest, indicating that this compound can also block the progression of cells from the G1 to the S phase.[12][13]

Quantitative Data on this compound-Induced Cell Cycle Changes

The following tables summarize quantitative data from various studies, illustrating the effect of this compound on cell cycle phase distribution in different cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Murine Hematopoietic Stem Cells (LSK)

| Treatment Condition | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Baseline (0 hours) | ~90% | 10% | <1% |

| 4 hours post-injection | N/A | 4% | N/A |

| 20 hours post-injection | N/A | 28% | N/A |

| (Data synthesized from a study on murine stem cells following a single 100 mg/kg injection of Ara-C)[9][14] |

Table 2: Effect of this compound on Cell Cycle Distribution in Human Leukemia Cell Lines

| Cell Line | This compound (Ara-C) Conc. | Time (hours) | % Cells in G1 | % Cells in S Phase | % Cells in G2/M |

| U937 | 10 nM | 72 | Decreased | Increased | - |

| U937 | 100 nM | 72 | Decreased | Increased | - |

| U937 | 1000 nM | 72 | - | - | Increased (and Sub-G1) |

| HL-60 | 2.5 µM | 24 | 63.1% ± 9.5% | N/A | N/A |

| HL-60 | 15 µM | 24 | 75.5% ± 4.2% | N/A | N/A |

| (Data for U937 shows a dose-dependent increase in S-phase, shifting to G2/M and apoptosis at high concentrations.[15] Data for HL-60 shows a G0/G1 arrest.[13]) |

Signaling Pathways Activated by this compound

The replication stress induced by this compound triggers the DNA Damage Response (DDR), a critical signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.

The ATR-Chk1 Checkpoint Pathway

A primary pathway activated by this compound-induced stalled replication forks is the ATR-Chk1 signaling cascade.[16][17]

-

ATR Activation: The stalling of replication forks creates stretches of single-stranded DNA (ssDNA), which are recognized by replication protein A (RPA). This structure recruits and activates the apical kinase, ATR (Ataxia Telangiectasia and Rad3-related).[17]

-

Chk1 Phosphorylation: Activated ATR then phosphorylates and activates its key downstream effector, Checkpoint kinase 1 (Chk1), at serine residues 317 and 345.[16][18]

-

Induction of S-Phase Arrest: Activated Chk1 phosphorylates the phosphatase Cdc25A, targeting it for degradation.[10][17] The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) required for S-phase progression, thereby enforcing the cell cycle arrest.[10]

This checkpoint activation is a pro-survival mechanism that allows the cell time to repair the DNA damage.[19] Consequently, inhibiting this pathway (e.g., with Chk1 or ATR inhibitors) has been shown to synergistically enhance the cytotoxic effects of this compound, representing a promising therapeutic strategy.[16][20]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Administration of low-dose this compound results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. Exploring the Antitumor Mechanism of High-Dose this compound through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Effects of Selective Checkpoint Kinase 1 Inhibition on this compound Cytotoxicity in Acute Myelogenous Leukemia Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CHK1 as a therapeutic target to bypass chemoresistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms responsible for the synergistic antileukemic interactions between ATR inhibition and this compound in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Conversion of Cytarabine to Ara-CTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intracellular metabolic activation of the chemotherapeutic agent Cytarabine (ara-C) to its active form, ara-CTP. Understanding this critical conversion is paramount for optimizing cancer therapy, overcoming drug resistance, and developing novel therapeutic strategies. This document details the metabolic pathway, key enzymatic players, quantitative analysis of intracellular metabolites, detailed experimental protocols, and the influence of cellular signaling pathways.

The Metabolic Activation Pathway of this compound

This compound, a synthetic analog of deoxycytidine, requires intracellular phosphorylation to exert its cytotoxic effects. This multi-step enzymatic cascade converts the prodrug into its active triphosphate form, which can then be incorporated into DNA, leading to chain termination and cell death.

The metabolic journey of this compound within the cell begins with its transport across the cell membrane, primarily facilitated by the human equilibrative nucleoside transporter 1 (hENT1). Once inside the cell, this compound undergoes a series of phosphorylation steps:

-

ara-C to ara-CMP: The initial and rate-limiting step is the phosphorylation of this compound to this compound monophosphate (ara-CMP) by the enzyme deoxycytidine kinase (dCK) .

-

ara-CMP to ara-CDP: ara-CMP is subsequently phosphorylated to this compound diphosphate (ara-CDP) by cytidylate kinase (CMPK) .

-

ara-CDP to ara-CTP: Finally, ara-CDP is converted to the active form, this compound triphosphate (ara-CTP), by nucleoside diphosphate kinases (NDPKs) .[1]

Conversely, the intracellular concentration of ara-CTP is regulated by catabolic enzymes that either inactivate this compound or dephosphorylate its metabolites:

-

Cytidine deaminase (CDA) converts ara-C to its inactive metabolite, uracil arabinoside (ara-U).

-

Deoxycytidylate deaminase (DCTD) can convert ara-CMP to uracil monophosphate arabinoside (ara-UMP).

-

5'-nucleotidases (NT5Cs) can dephosphorylate ara-CMP back to ara-C.[2]

The balance between the activity of these activating and inactivating enzymes is a critical determinant of the intracellular accumulation of ara-CTP and, consequently, the sensitivity of cancer cells to this compound.

Figure 1: Intracellular metabolic pathway of this compound (ara-C).

Quantitative Analysis of Intracellular this compound Metabolites

The intracellular concentration of ara-CTP is a key determinant of this compound's therapeutic efficacy. Significant inter-patient variability in ara-CTP levels has been observed in acute myeloid leukemia (AML) patients, which correlates with clinical response.[3][4] This variability is attributed to differences in the expression and activity of the metabolic enzymes.

| Metabolite | Cell Type | Treatment Conditions | Intracellular Concentration | Reference |

| ara-CTP | HL-60 (AML cell line) | 10 µM ara-C for 3 h | Varies significantly between sensitive and resistant cells | [5] |

| Pediatric AML patient blasts | Post-ara-C infusion | 0.06–2.43 nmol per 2 × 10⁷ cells (Arm A) | [6] | |

| Pediatric AML patient blasts | Post-ara-C infusion | 0.012–1.222 nmol per 2 × 10⁷ cells (Arm B) | [6] | |

| AML patient blasts | Standard-dose ara-C | Detectable | [3] | |

| AML patient blasts | High-dose ara-C | 27-fold increase vs. standard-dose | [3] | |

| ara-CMP | HL-60 (AML cell line) | 10 µM ara-C for 3 h | 5-500 nM (in nucleus) | [5] |

| ara-CDP | HL-60 (AML cell line) | 10 µM ara-C for 3 h | 2.5-250 nM (in nucleus) | [5] |

Table 1: Intracellular Concentrations of this compound Metabolites. This table summarizes reported intracellular concentrations of ara-C metabolites in different leukemia cell lines and patient samples under various treatment conditions.

Experimental Protocols

Accurate quantification of intracellular this compound metabolites and the activity of key metabolic enzymes is crucial for research and clinical applications.

Quantification of Intracellular this compound and its Metabolites by LC-MS/MS

This protocol describes a robust method for the simultaneous quantification of ara-C, ara-CMP, ara-CDP, and ara-CTP in cell extracts using ion-pair liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][7]

3.1.1. Sample Preparation (Cell Extraction)

-

Cell Harvesting: Harvest cultured leukemia cells (e.g., 1 x 10⁷ cells) by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lysis and Extraction: Resuspend the cell pellet in 500 µL of ice-cold 60% methanol. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water (ion-pairing reagent).

-

Mobile Phase B: Methanol.

-

Gradient Elution:

-

0-5 min: 0-20% B

-

5-10 min: 20-80% B

-

10-12 min: 80% B

-

12-15 min: 0% B (re-equilibration)

-

-

Flow Rate: 0.2 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

ara-C: m/z 242.1 → 111.0

-

ara-CMP: m/z 322.1 → 79.0

-

ara-CDP: m/z 402.0 → 79.0

-

ara-CTP: m/z 482.0 → 79.0

-

Figure 2: Experimental workflow for metabolite quantification.

Deoxycytidine Kinase (dCK) Activity Assay

This assay measures the rate of phosphorylation of deoxycytidine by dCK in cell lysates.

-

Cell Lysate Preparation:

-

Harvest and wash cells as described in 3.1.1.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA assay.

-

-

Reaction Mixture (per well of a 96-well plate):

-

50 mM Tris-HCl pH 7.5

-

5 mM ATP

-

5 mM MgCl₂

-

10 mM DTT

-

100 µM deoxycytidine (substrate)

-

20-50 µg of cell lysate

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding an equal volume of ice-cold methanol.

-

Quantification of dCMP: The product, deoxycytidine monophosphate (dCMP), can be quantified using a specific ELISA kit or by a coupled enzymatic assay that measures the depletion of ATP.

Cytidine Deaminase (CDA) Activity Assay

This assay measures the deamination of cytidine to uridine by CDA in cell lysates.

-

Cell Lysate Preparation: Prepare cell lysates as described in the dCK activity assay (3.2).

-

Reaction Mixture (per well of a 96-well plate):

-

50 mM Tris-HCl pH 7.5

-

100 µM Cytidine (substrate)

-

20-50 µg of cell lysate

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Quantification of Uridine: The product, uridine, can be quantified by HPLC with UV detection at 262 nm. A standard curve of uridine should be prepared to determine the concentration in the samples. Alternatively, the release of ammonia can be measured using a colorimetric or fluorometric assay.

Regulation by Signaling Pathways

The intracellular metabolism of this compound is not a static process and can be influenced by various cellular signaling pathways, which can impact the expression and activity of the key metabolic enzymes. Understanding these regulatory networks is crucial for predicting drug response and developing combination therapies.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is common in many cancers, including AML, and has been linked to this compound resistance.

-

Regulation of dCK: Activated Akt has been shown to phosphorylate and regulate the activity of dCK. While the exact mechanism is still under investigation, it is believed that Akt-mediated phosphorylation can influence the stability and catalytic efficiency of dCK, thereby affecting the rate of ara-C activation.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. The MAPK pathway can also modulate the cellular response to this compound.

-

Regulation of CDA: The MAPK pathway, particularly the ERK1/2 branch, has been implicated in the regulation of CDA expression. Activation of the MAPK pathway can lead to increased transcription of the CDA gene, resulting in higher levels of the inactivating enzyme and consequently, increased resistance to this compound.

Figure 3: Influence of signaling pathways on this compound metabolism.

Conclusion

The intracellular conversion of this compound to its active metabolite, ara-CTP, is a complex and tightly regulated process that is central to its anticancer activity. A thorough understanding of the enzymes, quantitative parameters, and regulatory networks involved in this pathway is essential for the rational design of more effective leukemia therapies. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricacies of this compound metabolism and to explore novel strategies to enhance its therapeutic index. By elucidating the mechanisms of drug activation and resistance, the scientific community can continue to make significant strides in the treatment of hematological malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular this compound triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

Cytarabine's In Vitro Impact on Glial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of cytarabine, a cornerstone antimetabolite chemotherapeutic agent, on the proliferation of various glial cell populations. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development in neuro-oncology and neuro-immunology.

Quantitative Analysis of this compound's Anti-proliferative Effects

The following tables summarize the quantitative and qualitative effects of this compound on the proliferation of different glial cell types as reported in in-vitro studies.

Table 1: Effect of this compound on Glioma Cell Proliferation

| Cell Line | Assay | Duration of Exposure | IC50 Value (nM) | Reference |

| U87 (Human Glioblastoma) | MTT | 72 hours | 554.34 ± 70.3 | [1] |

| U87 (Human Glioblastoma) | MTT | 96 hours | 530.7 ± 100.7 | [1] |

Table 2: Effect of this compound on Astrocyte Proliferation

| Cell Type | This compound Concentration (µM) | Duration of Exposure | Observed Effect | Reference |

| Postnatal Rat Hippocampal Astrocytes | 4 | Not Specified | Less efficient inhibition of proliferation compared to FUDR | [2] |

| Postnatal Rat Hippocampal Astrocytes | 10 | Not Specified | Less efficient inhibition of proliferation compared to FUDR | [2] |

| Quiescent Rat Embryonic Astrocytes | 4 | 24 hours | Did not kill quiescent astrocytes | [3] |

Table 3: Effect of this compound on Microglia Proliferation

| Cell Type | This compound Concentration | Duration of Exposure | Observed Effect | Reference |

| Primary Murine Microglia | Not Specified | Not Specified | Used for chemical depletion of microglia from astrocyte cultures, implying a cytotoxic/anti-proliferative effect. | [4] |

Note: Quantitative data on the direct dose-response of this compound on microglial proliferation is limited in the reviewed literature.

Table 4: Effect of this compound on Oligodendrocyte Proliferation

| Cell Type | This compound Concentration (µM) | Duration of Exposure | Observed Effect | Reference |

| O-2A/OPCs (Optic Nerve-derived) | 0.01 | 24 hours | Decreased cell division and promoted differentiation. | [1] |

Note: O-2A/OPCs are oligodendrocyte precursor cells.

Experimental Protocols

This section details generalized methodologies for assessing the impact of this compound on glial cell proliferation in vitro, synthesized from multiple sources.

Glial Cell Culture

Primary Astrocyte and Microglia Culture (Mixed Glial Culture):

-

Isolate cerebral cortices from postnatal (P1-P4) rat or mouse pups.

-

Mechanically and enzymatically dissociate the tissue using trypsin and DNase.

-

Plate the mixed cell suspension in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

-

To obtain a pure astrocyte culture, microglia and oligodendrocyte precursor cells (OPCs) can be removed by shaking the confluent flasks.

-

For microglia isolation, the supernatant from the shaking process, which is rich in microglia, can be collected and plated separately.